Welcome to the BenchChem Online Store!
molecular formula C16H16O3 B8709501 (4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanone CAS No. 51974-20-0

(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanone

Cat. No. B8709501
M. Wt: 256.30 g/mol
InChI Key: YYITYTVKMITNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05066818

Procedure details

2-methyl-4,4'-dimethoxybenzophenone was prepared from the Friedel-Crafts reaction of 3-methyl anisole with anisoyl chloride using aluminum chloride as catalyst and hexane as the solvent. The benzophenone product (6.1 grams, 0.02 mole) was converted to the propargyl alcohol according to the procedure of Example 1, Step 2. The resulting crude oil was taken up in 150 milliliters of benzene and 2.8 grams (0.01 mole) of 2-naphthol and 0.1 grams of p-toluene sulfonic acid were added to the benzene solution. The resulting mixture was stirred at room temperature for about 30 minutes and then poured into an equal volume of 5 percent aqueous sodium hydroxide. The organic layer was washed with water and the benzene solvent removed on a rotary evaporator. The remaining crude product was subjected to column chromatography using a 1:1 mixture of chloroform and hexane as elutant. The photochromic fractions were combined and the product crystallized from a mixture of hexane and ether. The product had a melting range of 112-114C. Nuclear Magnetic Resonance (NMR) analysis of the product confirmed it to be, 3(2-methyl-4-methoxyphenyl)-3-(4methoxyphenyl)-3H-naphtho-[2,1-b]pyran.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
6.1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.8 g
Type
reactant
Reaction Step Six
Quantity
0.1 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[C:10](Cl)(=[O:19])[C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=1.FC1C=CC=CC=1C(C1C=CC(OC)=C(OC)C=1)=O.C(O)C#C.C1C2C(=CC=CC=2)C=CC=1O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[OH-].[Na+]>[Cl-].[Al+3].[Cl-].[Cl-].C1C=CC=CC=1.CCCCCC>[CH3:1][C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][C:7]=1[C:10]([C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=1)=[O:19] |f:6.7,8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)Cl
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
6.1 g
Type
reactant
Smiles
FC1=C(C(=O)C2=CC(=C(C=C2)OC)OC)C=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)O
Step Six
Name
Quantity
2.8 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)C2=CC(=C(C=C2)OC)OC)C=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
the benzene solvent removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
a 1:1 mixture of chloroform and hexane as elutant
CUSTOM
Type
CUSTOM
Details
the product crystallized from a mixture of hexane and ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(C(=O)C2=CC=C(C=C2)OC)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.